molecular formula C27H29N5O5 B12355657 Eltrombopag ethanolamine

Eltrombopag ethanolamine

Cat. No.: B12355657
M. Wt: 503.5 g/mol
InChI Key: FMLGTJWOWQEDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Eltrombopag ethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound .

Scientific Research Applications

Therapeutic Use in Thrombocytopenia

Chronic Immune Thrombocytopenia (ITP)
Eltrombopag ethanolamine is primarily indicated for patients with chronic immune thrombocytopenia who have had insufficient responses to other treatments, such as corticosteroids or splenectomy. Clinical trials demonstrate its efficacy in increasing platelet counts and reducing bleeding risks. In a phase III study, 59% of patients treated with eltrombopag achieved a platelet count of ≥50 × 10^3/µl compared to only 16% in the placebo group .

Acute Myeloid Leukemia (AML)
Recent studies indicate that eltrombopag may also be beneficial in patients with acute myeloid leukemia, particularly those undergoing chemotherapy. Its ability to stimulate platelet production can help manage chemotherapy-induced thrombocytopenia, thereby allowing for uninterrupted treatment regimens .

Infectious Disease Applications

Mycobacterium Tuberculosis Infections
Recent patent applications highlight the potential of this compound as a therapeutic agent against Mycobacterium tuberculosis. Research indicates that it acts as a small molecule inhibitor of leucine aminopeptidase in Mycobacterium tuberculosis, showing significant inhibitory activity against Mycobacterium smegmatis, a model organism for studying tuberculosis . This suggests that eltrombopag could be developed into a novel treatment for tuberculosis, addressing an urgent global health issue.

Pharmacokinetics and Mechanism of Action

This compound exhibits excellent oral bioavailability, with peak plasma concentrations occurring 2-6 hours post-administration. It is metabolized primarily in the liver via cytochrome P450 enzymes and has a half-life ranging from 21 to 32 hours . The compound operates by activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which is crucial for megakaryocyte proliferation and platelet production.

Case Studies and Clinical Trials

Long-term Efficacy and Safety
A comprehensive review of clinical trials involving eltrombopag has shown that long-term treatment is generally safe and well-tolerated. In one study involving over 100 patients treated for ITP, adverse events were comparable between the eltrombopag and placebo groups, with nausea being the most common side effect . Importantly, no significant thromboembolic events were reported in these trials.

Study Population Treatment Duration Efficacy Rate Adverse Events
Phase III ITP Trial100 patientsUp to 6 weeks59% response rateNausea (common), no significant thromboembolic events
AML StudyVariesChemotherapy durationImproved platelet countsSimilar adverse events to placebo

Properties

Molecular Formula

C27H29N5O5

Molecular Weight

503.5 g/mol

IUPAC Name

2-aminoethanol;3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

InChI

InChI=1S/C25H22N4O4.C2H7NO/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33;3-1-2-4/h4-13,28,30H,1-3H3,(H,32,33);4H,1-3H2

InChI Key

FMLGTJWOWQEDOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C.C(CO)N

Origin of Product

United States

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